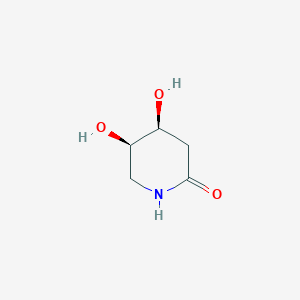

(4S,5R)-4,5-Dihydroxypiperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S,5R)-4,5-Dihydroxypiperidin-2-one, also known as L-THP, is a natural product that has been extensively studied due to its potential therapeutic properties. L-THP is a cyclic amino acid that is found in various plant species, such as the Chinese herb Uncaria rhynchophylla, and has been reported to possess a wide range of pharmacological activities.

Applications De Recherche Scientifique

Enantioselective Synthesis

(Concellón et al., 2008) and (Roudeau et al., 2006) explored the synthesis of enantiopure dihydroxypiperidine derivatives from various substrates. This process is critical for obtaining compounds with specific chirality, essential in drug development and biological studies.

Synthesis of Polyhydroxypiperidines

(Amat et al., 2001) and (Lam et al., 2005) investigated the synthesis of polyhydroxypiperidines, which are valuable in medicinal chemistry for developing novel therapeutic agents.

Biological Activities in Dementia

(Luo et al., 2021) reported the isolation and synthesis of stereoisomers of dihydroxypiperine, showing notable activity in Alzheimer's disease models, indicating potential therapeutic applications.

Inhibition of Liver Glycogen Phosphorylase

(Jakobsen et al., 2001) focused on synthesizing isomers of dihydroxypiperidines and their role as inhibitors of liver glycogen phosphorylase, which could have implications in diabetes and metabolic disorders.

Diastereoselective Synthesis in Medicinal Chemistry

(Kravchenko et al., 2003) explored diastereoselective synthesis processes using dihydroxyimidazolidin-2-one, which is crucial for developing specific and effective medicinal compounds.

Enzyme Inhibition Studies

(Wu et al., 2000) studied trans-4,5-dehydrolysine as an inhibitor of lysine 2,3-aminomutase, highlighting the potential of dihydroxypiperidin-2-ones in enzyme inhibition and its relevance in biochemical pathways.

Synthesis of Iminosugars

(Matassini et al., 2014) reported the synthesis of iminosugars from dihydroxypiperidines, which are important in the development of drugs for metabolic diseases.

Utilization in Industrial Waste Materials

(Wilken et al., 1997) discussed the use of dihydroxypiperidines in transforming industrial waste materials into valuable chemical products, highlighting the environmental aspect of chemical synthesis.

Synthesis of Pipecolic Acid Analogues

(Herdeis & Heller, 1997) explored the synthesis of pipecolic acid analogues using dihydroxypiperidin-2-ones, which are significant in the development of amino acid derivatives.

Biocatalytic Approaches

(Vink et al., 2003) delved into biocatalytic methods for synthesizing dihydroxypiperidin-2-ones, demonstrating the integration of biotechnology in chemical synthesis.

Interaction with Estrogen Receptors

(Gust et al., 2004) and (Liu et al., 2014) studied the interaction of dihydroxypiperidin-2-one derivatives with estrogen receptors, important for developing cancer therapeutics.

Antioxidant Properties

(Manfredini et al., 2000) explored the antioxidant potential of dihydroxypiperidin-2-ones, significant in addressing oxidative stress-related diseases.

Propriétés

IUPAC Name |

(4S,5R)-4,5-dihydroxypiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-5(9)6-2-4(3)8/h3-4,7-8H,1-2H2,(H,6,9)/t3-,4+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRCRXCFFUVWAN-IUYQGCFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CNC1=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CNC1=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)

![Isopropyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)

![5-methyl-2-phenyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2741966.png)

![3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2741970.png)

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)